Cas no 103305-10-8 (1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4,5-dihydroxy-4-(hydroxymethyl)-1,5-dimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-)

1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4,5-dihydroxy-4-(hydroxymethyl)-1,5-dimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- structure
103305-10-8 structure
Product Name:1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4,5-dihydroxy-4-(hydroxymethyl)-1,5-dimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-
N.o CAS:103305-10-8
MF:C28H44O5
MW:460.645969390869
CID:185788
PubChem ID:6438960
Update Time:2025-04-19

1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4,5-dihydroxy-4-(hydroxymethyl)-1,5-dimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)- Propriedades químicas e físicas

Nomes e Identificadores

    • 1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4,5-dihydroxy-4-(hydroxymethyl)-1,5-dimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-
    • (2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol
    • 1,24,25,28-tetrahydroxyergocalciferol
    • 1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4,5-dihydroxy-4-(hydroxymethyl)-1,5-dimethyl-2-hexen-1-yl]octahydro
    • (1S,3R,5Z,7Z,22E)-9,10-secoergosta-5,7,10,22-tetraene-1,3,24,25,28-pentol
    • 1,24,25,28-Tetrahydroxyvitamin D2
    • 103305-10-8
    • Inchi: 1S/C28H44O5/c1-18(12-14-28(33,17-29)26(3,4)32)23-10-11-24-20(7-6-13-27(23,24)5)8-9-21-15-22(30)16-25(31)19(21)2/h8-9,12,14,18,22-25,29-33H,2,6-7,10-11,13,15-17H2,1,3-5H3/b14-12+,20-8-,21-9-/t18-,22-,23-,24+,25+,27-,28+/m1/s1
    • Chave InChI: SANQIAQVFWELQI-SCSNUEKESA-N
    • SMILES: O[C@@](CO)(C(C)(C)O)/C=C/[C@@H](C)[C@H]1CC[C@H]2/C(=C\C=C3/C(=C)[C@H](C[C@@H](C/3)O)O)/CCC[C@]12C

Propriedades Computadas

  • Massa Exacta: 460.318875g/mol
  • Massa monoisotópica: 460.318875g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 33
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 824
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 3
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 460.6g/mol
  • XLogP3: 2.6
  • Superfície polar topológica: 101Ų

Propriedades Experimentais

  • Densidade: 1.16
  • Ponto de ebulição: 655.3°Cat760mmHg
  • Ponto de Flash: 278.1°C
  • Índice de Refracção: 1.58

103305-10-8 (1,3-Cyclohexanediol,5-[(2E)-2-[(1R,3aS,7aR)-1-[(1R,2E,4S)-4,5-dihydroxy-4-(hydroxymethyl)-1,5-dimethyl-2-hexen-1-yl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-,(1R,3S,5Z)-) Produtos relacionados

Fornecedores recomendados
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente